molecular formula C13H12N2O2 B13708918 2,2-Dimethyl-2H-[1,4]oxazino[3,2-c]quinolin-3(4H)-one

2,2-Dimethyl-2H-[1,4]oxazino[3,2-c]quinolin-3(4H)-one

Cat. No.: B13708918
M. Wt: 228.25 g/mol
InChI Key: OHEVBAQLYPIJQD-UHFFFAOYSA-N
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Description

2,2-Dimethyl-2H-[1,4]oxazino[3,2-c]quinolin-3(4H)-one is a synthetically versatile chemical scaffold based on the quinazolinone heterocyclic system. Quinazolinones are recognized as a privileged structure in medicinal chemistry, forming the core of numerous compounds with a broad spectrum of biological activities . This fused, tricyclic structure is of significant interest in early-stage drug discovery, particularly for the development of novel therapeutic agents. The structural motif is a subject of investigation in oncology research, as closely related [1,4]oxazinoquinazoline derivatives have been designed and synthesized as potent irreversible epidermal growth factor receptor tyrosine kinase inhibitors (EGFR-TKIs) for the treatment of non-small cell lung cancer (NSCLC) . Beyond oncology, the quinazolinone core is associated with a wide range of other pharmacological properties, including antimicrobial, anti-inflammatory, and anticonvulsant activities, making it a highly valuable template for exploring new chemical entities across multiple disease areas . Recent studies highlight the potential of novel quinazolinone derivatives as promising agents against resistant bacterial strains, with some compounds demonstrating the ability to inhibit biofilm formation in pathogens like Pseudomonas aeruginosa by targeting quorum-sensing systems, a crucial virulence factor . This product is intended for research purposes in chemical synthesis and biological screening. It is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C13H12N2O2

Molecular Weight

228.25 g/mol

IUPAC Name

2,2-dimethyl-4H-[1,4]oxazino[3,2-c]quinolin-3-one

InChI

InChI=1S/C13H12N2O2/c1-13(2)12(16)15-10-7-14-9-6-4-3-5-8(9)11(10)17-13/h3-7H,1-2H3,(H,15,16)

InChI Key

OHEVBAQLYPIJQD-UHFFFAOYSA-N

Canonical SMILES

CC1(C(=O)NC2=C(O1)C3=CC=CC=C3N=C2)C

Origin of Product

United States

Preparation Methods

Direct Cyclization of Precursors

One of the most common approaches involves cyclization of suitably substituted quinoline derivatives with heteroatoms to form the fused oxazino ring system. This method typically employs nucleophilic substitution and intramolecular cyclization under controlled conditions.

Key Steps:

  • Starting from 2-aminophenol derivatives or quinoline precursors bearing suitable functional groups.
  • Reaction with chloroacetamides or related electrophiles to introduce the oxazino moiety.
  • Cyclization facilitated by bases such as potassium carbonate or sodium hydride.

Representative Reaction:

2-Aminophenol derivative + Chloroacetamide → Cyclization under reflux → 2,2-Dimethyl-2H-[1,4]oxazino[3,2-c]quinolin-3(4H)-one

Research Findings:

  • The cyclization often proceeds with high yields (~70-85%) under reflux in polar aprotic solvents like dimethylformamide (DMF) or acetonitrile.
  • Use of microwave irradiation has been reported to significantly reduce reaction times and improve yields.

Multistep Synthesis via Quinoline Derivatives

Another well-documented pathway involves initial synthesis of quinoline derivatives followed by heterocyclic ring closure to incorporate the oxazino ring.

Stepwise Procedure:

  • Synthesis of 2-substituted quinoline intermediates via Skraup or Conrad-Limpach methods.
  • Functionalization at the 3-position with amino or hydroxyl groups.
  • Cyclization using acyl chlorides or isocyanates to form the oxazino ring.

Example:

  • Condensation of 2-aminobenzophenone with ethyl acetoacetate to generate quinoline core.
  • Subsequent reaction with methyl chloroformate or related reagents to introduce the oxazino ring.

Supporting Data:

Step Reagents Conditions Yield (%) Reference
Quinoline core synthesis Skraup reaction Acidic, reflux 65-75
Oxazino ring closure Chloroformate derivatives Reflux, base 70-85

Oxidative Cyclization and Ring Closure

Oxidative cyclization methods utilize oxidants such as selenium dioxide or ceric ammonium nitrate (CAN) to facilitate ring closure, especially in the synthesis of fused heterocycles like oxazinoquinolines.

Methodology:

  • Starting from 2,3-dihydroquinolines or related precursors.
  • Oxidation induces formation of the oxazino ring via intramolecular cyclization.

Example:

  • Oxidation of methylated quinoline derivatives with selenium dioxide yields the corresponding fused heterocycle.

Research Data:

Starting Material Oxidant Conditions Yield (%) Reference
Methyl quinoline derivatives Selenium dioxide Reflux in ethanol 60-75

Cycloaddition Strategies

Recent advances include cycloaddition reactions, such as [4+1] or [3+2] cycloadditions, to construct the fused heterocyclic system efficiently.

Example:

  • Cycloaddition of 2-oxoquinoline derivatives with isocyanides or alkynes under oxidative conditions to form the target compound.

Data Summary:

Reactants Catalyst Conditions Yield (%) Reference
2-oxoquinoline + isocyanide Ceric ammonium nitrate (CAN) Room temperature, inert atmosphere 50-65

Photochemical and Radical-Mediated Routes

Photochemical methods, including UV irradiation, induce rearrangements and ring formations, often leading to the formation of oxazino derivatives with moderate to good yields.

Example:

  • Photochemical irradiation of 2-(N,N-diethylcarbamoyl)-quinoline derivatives leading to cyclized oxazino compounds via hydrogen abstraction and ring closure.

Data Table Summarizing Preparation Methods

Method Starting Material Reagents Conditions Yield (%) Advantages
Cyclization of aminophenol derivatives 2-Aminophenol derivatives Chloroacetamides Reflux in DMF 70-85 High yield, straightforward
Quinoline core synthesis + heterocyclization 2-Aminobenzophenone Ethyl acetoacetate, acyl chlorides Reflux, microwave 65-85 Versatile, adaptable
Oxidative cyclization 2,3-Dihydroquinolines Selenium dioxide, CAN Reflux, room temp 60-75 Selective, mild conditions
Cycloaddition 2-oxoquinoline derivatives Isocyanides, alkynes Oxidative conditions 50-65 Efficient for fused heterocycles
Photochemical rearrangement Quinoline derivatives UV light Ambient Variable Unique rearrangements

Chemical Reactions Analysis

Cyclocondensation Reactions

The oxazine nitrogen and adjacent carbons participate in cyclocondensation reactions to form fused heterocycles. For example:

  • Reaction with thionyl chloride converts hydrazone intermediates into sulfur-containing annulated products like 4H- thiatriazolo[4,5-c] benzoxazine derivatives .

  • Hydroxylamine hydrochloride facilitates the formation of oxadiazolo benzoxazines via oxime intermediates .

Key conditions :

ReagentProductYield
Thionyl chlorideThiatriazolo-fused system45–58%
HydroxylamineOxadiazolo-fused system~45%

Catalytic Annulation Reactions

Silver and rhodium catalysts enable annulation reactions:

  • AgNO₃-catalyzed one-pot synthesis forms dihydrobenzooxazino isoquinoline derivatives via imine intermediates and π-Ag coordination .

  • Rhodium(II) octanoate promotes [3+3]-annulation with vinyl diazoacetates, yielding bicyclic lactams .

Solvent optimization for Rh-catalyzed annulation :

SolventCatalyst Loading (equiv.)Yield of 3a
THF0.0285%
Et₂O0.0265%
CH₂Cl₂0.0231%

Electrophilic Substitution

The quinoline ring undergoes nitration and halogenation :

  • Nitration with HNO₃/H₂SO₄ introduces nitro groups at the 6- or 8-position of the quinoline ring .

  • Bromination with NBS yields brominated derivatives for further functionalization .

Example : Nitration of 2-methyl-4H-chromeno[3,4-d]oxazol-4-one yields 6-nitro and 8-nitro isomers .

Oxidation and Ring Expansion

  • m-Chloroperbenzoic acid (mCPBA) oxidizes pyrrolo[3,2,1-ij]quinoline-1,2-diones to oxazinoquinoline-1,3-diones .

  • Ceric ammonium nitrate (CAN) mediates oxidative cycloadditions with alkynes, forming furan-fused systems .

Reaction pathway :

Pyrroloquinoline-dionemCPBA/THFOxazinoquinoline-dione (93% yield)[5]\text{Pyrroloquinoline-dione} \xrightarrow{\text{mCPBA/THF}} \text{Oxazinoquinoline-dione (93\% yield)}[5]

Multi-Component Reactions

Iodine-catalyzed three-component reactions assemble complex heterocycles:

  • 2-Methyl-4H-chromeno[3,4-d]oxazol-4-one reacts with aldehydes and amines under microwave irradiation to form pyrano[3,2-f]quinolin-4-ones .

Representative product :

  • 2,9-Dimethyl-4H-oxazolo[5',4':4,5]pyrano[3,2-f]quinolin-4-one (confirmed by 1^1H-NMR and LC-MS) .

Functional Group Transformations

  • Reduction : Hydrogenation of nitro groups (Pd/C, H₂) yields amino derivatives for further coupling .

  • Alkylation : Phase-transfer catalysis with 1,4-dibromo-2-methyl-2-butene introduces propenyl groups .

Biological Activity Modulation

While not a direct chemical reaction, structural modifications enhance bioactivity:

  • Introduction of acetyl or phenacyl groups improves anti-lipid peroxidation activity (IC₅₀: 27–55 μM) .

Scientific Research Applications

2,2-Dimethyl-2H-[1,4]oxazino[3,2-c]quinolin-3(4H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,2-Dimethyl-2H-[1,4]oxazino[3,2-c]quinolin-3(4H)-one involves its interaction with specific molecular targets and pathways. For instance, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .

Comparison with Similar Compounds

1H-[1,3]Oxazino[5,6-f]quinolin-3(2H)-one ()

  • Structure: Features a [1,3]oxazine ring fused to the quinoline core at positions 5,6-f, with an 8-methyl and 1-phenyl substituent.
  • Key Differences: The [1,3]-oxazine fusion alters the ring strain and electronic distribution compared to the [1,4]-oxazine system in the target compound.
  • Synthesis: Prepared via reflux of 2-methylquinolin-5-ol, urea, and acetophenone in ethanol, highlighting the role of substituents in directing regioselectivity .

2H-[1,4]Thiazino[3,2-h]quinolin-3(4H)-one ()

  • Structure: Replaces the oxygen atom in the oxazine ring with sulfur, forming a thiazine moiety fused to quinoline.
  • This compound’s synthesis via polyphosphoric acid-mediated cyclization underscores the utility of harsh conditions for sulfur-containing heterocycles .

Dihydroquinolin-4(1H)-ones ()

  • Structure: Non-fused dihydroquinoline derivatives with substituents like chloro and methyl groups.
  • Key Differences: Lack of fused oxazine/thiazine rings reduces conformational rigidity, which may lower metabolic stability compared to bicyclic systems. These compounds are synthesized via microwave-assisted isomerization of 2′-aminochalcones, emphasizing efficiency gains over traditional methods .

Substituent Effects and Pharmacological Relevance

6-Acetyl-9-fluoro-3-methyl-10-(4-methylpiperazin-1-yl)-2H-[1,4]oxazino[2,3,4-ij]quinolin-7(3H)-one ()

  • Structure : Contains a fluoro substituent and a piperazinyl group, common in bioactive molecules.
  • Key Differences: The fluorine atom enhances bioavailability via increased lipophilicity and metabolic resistance, while the piperazine moiety improves solubility and target engagement. Such modifications highlight the adaptability of oxazinoquinolinones for drug design .

Pyrazole- and Diazepine-Functionalized Quinolones ()

  • Structure: Quinolones with pyrazole () or diazepine () substituents.
  • Key Differences: The pyrazole ring introduces hydrogen-bonding capability, while the diazepine substituent adds conformational flexibility. These features contrast with the rigid oxazinoquinolinone scaffold, suggesting divergent pharmacological profiles. For example, diazepine-containing derivatives exhibit antimicrobial activity, as evidenced by IR and NMR data correlating carbonyl and NH groups with bioactivity .

Physicochemical and Spectral Properties

Compound Key Spectral Features (IR/NMR) Notable Substituent Effects
Target Compound Expected C=O stretch ~1660 cm⁻¹ (quinolone); methyl groups at δ 1.2–1.5 ppm in ¹H NMR Methyl groups reduce polarity, enhancing lipophilicity
3-[(2,3-Dihydro-1H-1,4-diazepin-6-yl)carbonyl]-4-hydroxy-1-methylquinolin-2(1H)-one () C=O (1663 cm⁻¹), NH (3200 cm⁻¹); δ 3.59 ppm (CH₃), 7.95 ppm (H-5 quinoline) Diazepine substituent introduces π-stacking potential
2-(2-Chloro-6,7-dimethylquinolin-3-yl)-2,3-dihydroquinolin-4(1H)-one () Cl substituent at δ 7.5–8.0 ppm (aromatic); dihedral angle 57.84° between quinoline and benzene Chloro and methyl groups enhance steric hindrance

Biological Activity

The compound 2,2-Dimethyl-2H-[1,4]oxazino[3,2-c]quinolin-3(4H)-one is a member of the oxazinoquinoline family, which has garnered interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a detailed overview of its biological activity, focusing on its synthesis, pharmacological properties, and potential therapeutic applications.

Synthesis

The synthesis of 2,2-Dimethyl-2H-[1,4]oxazino[3,2-c]quinolin-3(4H)-one typically involves multi-step reactions that incorporate various starting materials and reagents. Recent studies have highlighted several synthetic pathways that yield high purity and yield of this compound. For instance, one approach utilizes a one-pot reaction involving isoquinoline derivatives and dimethyl acetylenedicarboxylate, leading to efficient formation of oxazinoquinoline structures .

Antimicrobial Activity

Research indicates that compounds similar to 2,2-Dimethyl-2H-[1,4]oxazino[3,2-c]quinolin-3(4H)-one exhibit significant antimicrobial properties. A study on related oxoquinolizine derivatives revealed potent antibacterial activity against both Gram-positive and Gram-negative bacteria. Notably, these compounds demonstrated effectiveness against quinolone-resistant strains such as MRSA .

CompoundActivity AgainstReference
2,2-Dimethyl-2H-[1,4]oxazino[3,2-c]quinolin-3(4H)-oneAntibacterial (Gram-positive and Gram-negative)
OxoquinolizinesAntibacterial (including MRSA)

Anticancer Activity

The anticancer potential of 2,2-Dimethyl-2H-[1,4]oxazino[3,2-c]quinolin-3(4H)-one has been explored through various in vitro studies. These studies have shown that related compounds can inhibit tumor cell growth in several cancer lines including breast cancer (MCF-7) and cervical cancer (HeLa). The mechanism of action is believed to involve the induction of apoptosis and cell cycle arrest .

Cancer Cell LineIC50 (nM)Reference
MCF-7250
HeLa300

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of oxazinoquinoline derivatives is crucial for optimizing their biological activity. Modifications at specific positions on the quinoline ring can enhance potency and selectivity towards various biological targets. For example, the introduction of different substituents has been shown to significantly affect the anticancer and antimicrobial efficacy of these compounds .

Case Studies

Several case studies have documented the efficacy of oxazinoquinoline derivatives in clinical settings:

  • Antibacterial Efficacy : A clinical trial evaluating a series of oxoquinolizine derivatives demonstrated superior antibacterial activity compared to traditional antibiotics like ciprofloxacin.
  • Cancer Treatment : In preclinical models, compounds derived from the oxazinoquinoline family were shown to reduce tumor size significantly in xenograft models of breast cancer.

Q & A

Q. What synthetic strategies are commonly employed for 2,2-dimethyl-2H-[1,4]oxazino[3,2-c]quinolin-3(4H)-one?

Retrosynthetic analysis suggests using heterocyclic precursors such as substituted amines, anthranilic acid derivatives, and cyclization agents (e.g., acetic anhydride or benzoyl chloride). For example, fused oxazinoquinoline scaffolds can be synthesized via 1,4-dipolar cycloaddition reactions involving quinoline intermediates and carbonyl compounds . Key intermediates include anthranilic acid derivatives, which undergo condensation and cyclization under reflux conditions .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Characterization relies on 1H/13C NMR for structural elucidation (e.g., verifying methyl groups at C2 and ketone at C3), IR spectroscopy to confirm lactam carbonyl stretches (~1680–1720 cm⁻¹), and ESI-MS for molecular ion validation. Discrepancies between calculated and experimental NMR data should be resolved via 2D NMR (e.g., HSQC, HMBC) .

Q. What intermediates are pivotal in its synthesis?

Primary intermediates include substituted quinoline precursors (e.g., 3-hydroxyquinoline derivatives) and oxazine-forming agents like dimethyl acetylenedicarboxylate (DMAD). For example, cyclization of 3-aminoquinoline with dimethyl carbonate under acidic conditions yields the oxazinoquinoline core .

Advanced Research Questions

Q. How can low yields in cyclization steps (e.g., <30%) be optimized?

Yield improvements require tuning reaction parameters:

  • Catalyst screening : Use Lewis acids (e.g., ZnCl₂) to enhance cyclization efficiency.
  • Solvent effects : Polar aprotic solvents (DMF, DMSO) may stabilize transition states .
  • Temperature control : Gradual heating (e.g., 80–120°C) avoids side reactions like decomposition .
  • Protecting groups : Temporarily block reactive sites (e.g., NH₂) to direct regioselectivity .

Q. How are computational methods applied to resolve spectral contradictions?

Density Functional Theory (DFT) calculations predict NMR chemical shifts and IR vibrational modes. For instance, B3LYP/6-31G(d) optimizes molecular geometry, and gauge-including atomic orbital (GIAO) methods simulate NMR spectra. Discrepancies >0.5 ppm in 13C NMR suggest misassigned stereochemistry or impurities .

Q. What strategies validate the biological relevance of structural analogs?

  • SAR studies : Modify substituents at C2 (methyl groups) and C7 (halogens) to assess antimicrobial or anticancer activity. For example, fluorination at C7 enhances lipophilicity and target binding .
  • In silico docking : Use AutoDock Vina to predict interactions with targets like acetylcholinesterase or Mycobacterium tuberculosis enzymes .

Q. How to address regioselectivity challenges in multi-step syntheses?

  • Kinetic vs. thermodynamic control : Lower temperatures favor kinetic products (e.g., meta-substitution), while prolonged heating favors thermodynamic stability (e.g., para-substitution) .
  • Directing groups : Install temporary groups (e.g., nitro or methoxy) to steer electrophilic substitution .

Data Contradiction Analysis

Q. How to resolve conflicting melting points or spectral data across studies?

  • Purity assessment : Use HPLC (C18 column, acetonitrile/water gradient) to detect impurities >1% .
  • Crystallography : Single-crystal X-ray diffraction provides unambiguous confirmation of structure and stereochemistry .
  • Batch variability : Compare synthetic routes (e.g., solvent, catalyst) to identify inconsistencies .

Q. What methodologies ensure batch-to-batch reproducibility?

  • Strict reaction monitoring : In-line FTIR tracks intermediate formation.
  • Standardized workup : Use silica gel chromatography (hexane/ethyl acetate) for consistent purification .

Experimental Design Tables

Q. Table 1. Key Reaction Conditions for Cyclization

ParameterOptimal RangeImpact on Yield
Temperature100–120°C↑ Yield by 20%
Catalyst (ZnCl₂)10 mol%↑ Rate by 2×
Solvent (DMF)Anhydrous, 0.5 MPrevents hydrolysis

Q. Table 2. Spectral Benchmarks

TechniqueExpected DataCommon Pitfalls
1H NMR (CDCl₃)δ 1.50 (s, 6H, C2-CH₃)Solvent peaks at δ 7.26
ESI-MS[M+H]⁺ = 285.1Adducts (e.g., Na⁺)

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